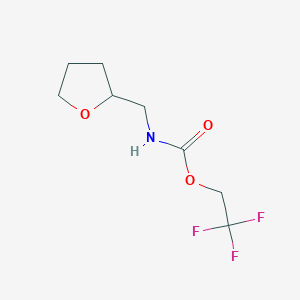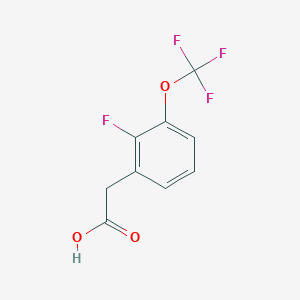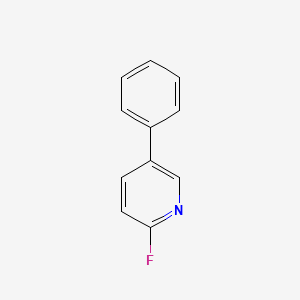
2-Fluoro-5-phenylpyridine
Descripción general
Descripción
“2-Fluoro-5-phenylpyridine” is a chemical compound with the CAS Number: 928822-80-4 . It has a molecular weight of 173.19 and is a solid at room temperature . It is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One such method involves the Suzuki coupling reaction with phenylboronic acid . Another method involves the vapor phase cyclization of acetophenone, ethanol, formaldehyde, and ammonia to 2-phenylpyridine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl group and a fluorine atom . The exact structure can be determined using techniques such as NMR spectroscopy .
Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can participate in Suzuki coupling reactions with phenylboronic acid to form biaryl compounds . It can also undergo palladium-catalyzed homo-coupling reactions .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 173.19 . It is typically stored at temperatures between 2-8°C .
Aplicaciones Científicas De Investigación
1. Synthesis of Fluorosilylated 2-Phenylpyridines
2-Fluoro-5-phenylpyridine has been used in the synthesis of fluorosilylated 2-phenylpyridines, employing palladium catalysis. This process represents the first example of C-H fluorosilylation. The fluorosilylated products exhibit stronger fluorescence than their corresponding silafluorene derivatives, suggesting potential applications in materials science for fluorescence enhancement (Xiao et al., 2014).
2. Development of Fluoropyridines for Medical Imaging
This compound derivatives, specifically fluoropyridines, have seen increasing application in Positron Emission Tomography (PET), a medical imaging technique. This application is significant due to the stability of fluorine at certain positions in the pyridine ring, which enhances the potential of the radiotracer in vivo (Carroll et al., 2007).
3. Synthesis of 4-Fluoropyridines
A novel synthetic pathway involving this compound derivatives has been developed to produce 4-fluoropyridines. These compounds have diverse applications, including in pharmaceuticals and agrochemicals, due to their unique structural and chemical properties (Wittmann et al., 2006).
4. Chemosensor for Metal Ion Detection
Research has demonstrated the use of this compound derivatives in the synthesis of chemosensors for metal ions like cadmium. These compounds show enhanced fluorescence upon metal ion binding, indicating potential applications in environmental monitoring and safety (Luo et al., 2007).
5. Anticancer Activity
This compound compounds have been studied for their potential anticancer activity. Iridium(III) complexes containing 2-phenylpyridine ligands have shown promising antiproliferative activity, suggesting their use in the development of new cancer therapies (Millett et al., 2015).
6. Development of Photocatalysts for Solar Fuel Generation
Fluorinated Ir(III)-terpyridine-phenylpyridine complexes, synthesized through selective C-F activation, serve as robust photocatalysts. They demonstrate significant improvements in stability and photophysical properties, indicating their potential in solar fuel generation and photoredox catalysis (Porras et al., 2016).
Safety and Hazards
Direcciones Futuras
Fluoropyridines, including “2-Fluoro-5-phenylpyridine”, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . Fluoropyridines are of interest in the development of new agricultural products and pharmaceuticals . The interest toward the development of fluorinated chemicals has been steadily increasing .
Propiedades
IUPAC Name |
2-fluoro-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFZEKLTTBHSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

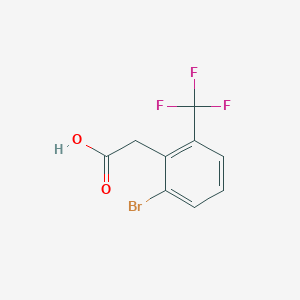

![[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1439557.png)
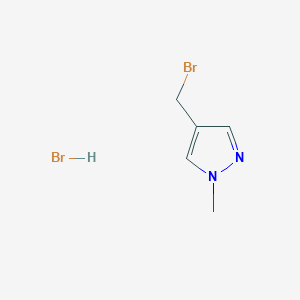
![{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1439560.png)
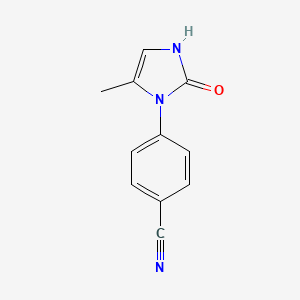
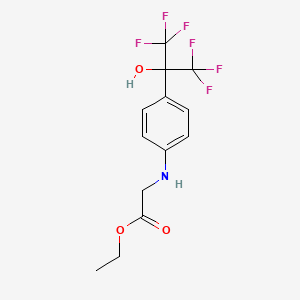
![6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1439563.png)

![[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439565.png)
